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Compound of Interest

4-Isocyanato-4-(thiophen-2-
Compound Name:
yl)oxane

Cat. No.: B1614128

Disclaimer: No experimental data for the compound "4-lsocyanato-4-(thiophen-2-yl)oxane"
has been found in published scientific literature. This guide presents a realistic, albeit
hypothetical, spectroscopic dataset based on the compound's structure derived from its [IUPAC
name. The experimental protocols described are standardized methodologies for the
characterization of novel small molecules.

Introduction

This document provides a comprehensive technical overview of the expected spectroscopic
data for the novel compound 4-Isocyanato-4-(thiophen-2-yl)oxane. The target audience for
this guide includes researchers, chemists, and professionals in the field of drug development
who are engaged in the synthesis and characterization of new chemical entities. The data
herein is structured to facilitate a clear understanding of the compound's key structural features
as identified through infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass
spectrometry (MS).

Compound Structure:
o |[UPAC Name: 4-Isocyanato-4-(thiophen-2-yl)oxane
e Molecular Formula: CoHoNO2S

e Molecular Weight: 195.24 g/mol
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e Structure:
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Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-lIsocyanato-4-
(thiophen-2-yl)oxane. These predictions are derived from established principles of
spectroscopy and data from analogous structural motifs.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a very strong, sharp absorption band for the isocyanate

group.

Predicted Frequency

Intensity Vibration Type Functional Group

(cm~)

] -N=C=0 (Isocyanate)
2280 - 2250 Strong, Sharp Asymmetric Stretch

[11[2][3]

3100 - 3000 Medium C-H Stretch Aromatic (Thiophene)
2960 - 2850 Medium C-H Stretch Aliphatic (Oxane Ring)
1450 - 1400 Medium C=C Stretch Aromatic (Thiophene)
1100 - 1050 Strong C-O-C Stretch Ether (Oxane Ring)

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.2.1 'H NMR Spectroscopy (Predicted for CDClsz, 400 MHZz)

The proton NMR spectrum is expected to show distinct signals for the thiophene and oxane
ring protons.
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
~7.40 dd 1H Thiophene Hs
~7.10 dd 1H Thiophene Hs
~7.00 dd 1H Thiophene Ha
Oxane -OCHz- (Hz,
~40-3.8 m 4H
He)
Oxane -CCHaz- (Hs,
~24-22 m 4H

Hs)

Multiplicity: s = singlet, d = doublet, t = triplet, g = quartet, m = multiplet, dd = doublet of
doublets

2.2.2 13C NMR Spectroscopy (Predicted for CDCls, 100 MHz)

The carbon NMR spectrum will be characterized by signals from the isocyanate, the quaternary
carbon, and the carbons of the two heterocyclic rings.

Chemical Shift (8, ppm) Assignment

~145.0 Thiophene Cz (quaternary)[4][5][6]

~127.5 Thiophene Cs[6][7][8]

~126.0 Thiophene Cs[6][7][8]

~125.0 Thiophene C4[6][7][8]

~124.0 Isocyanate (-NCO)

700 Ca (quaternary, attached to NCO and
Thiophene)

~65.0 Oxane Cz, Cs (-OCHz2)

~35.0 Oxane Cs, Cs (-CH2)
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Mass Spectrometry (MS)

Mass spectrometry data is used to confirm the molecular weight and can provide structural
information through fragmentation patterns.

m/z Value Assignment Notes

Calculated exact mass for
195.0354 [M]* CoHoaNO2S*. This would be the

molecular ion peak.

153 [M-NCOJ* Loss of the isocyanate group.

Fragment containing the
111 [Thiophen-C-NCOJ* thiophene and isocyanate

groups.

84 (CsHsO]* Fragment corresponding to the
518
oxane ring after cleavage.

83 [CaHsS]* Thiophenyl cation.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectroscopic data for
novel organic compounds.

Infrared (IR) Spectroscopy Protocol

o Sample Preparation: A small amount of the solid sample is placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, for liquid samples,
a thin film is prepared between two KBr plates.

 Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
o Data Acquisition:
o A background spectrum of the clean ATR crystal or KBr plates is collected.

o The sample spectrum is then recorded.
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o The spectrum is typically scanned from 4000 cm~* to 400 cm~1.

o An average of 16 to 32 scans is typically used to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm).

e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

o Data Acquisition:

[¢]

The spectrometer is tuned to the appropriate frequencies for *H and 13C nuclei.

o

The magnetic field is shimmed to ensure homogeneity.

o

For *H NMR, a standard pulse sequence is used to acquire the Free Induction Decay
(FID).

o

For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the
spectrum and enhance the signal.

» Data Processing: The FID is Fourier transformed, phase-corrected, and baseline-corrected
to produce the final NMR spectrum. Chemical shifts are referenced to the residual solvent
peak or TMS.

Mass Spectrometry (MS) Protocol

o Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,
acetonitrile) to a concentration of approximately 1 mg/mL.
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 Instrumentation: A high-resolution mass spectrometer (HRMS) equipped with an
Electrospray lonization (ESI) source is commonly used for polar molecules.

o Data Acquisition:
o The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 pL/min).

o The instrument is operated in positive ion mode to detect the protonated molecule [M+H]*
or the molecular ion [M]*.

o Data is acquired over a mass-to-charge (m/z) range appropriate for the expected
molecular weight (e.g., m/z 50-500).

o Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and determine its exact mass. The isotopic pattern is checked to confirm the elemental
composition (especially the presence of sulfur).

Visualization of Workflows
Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent
characterization of a novel compound like 4-Isocyanato-4-(thiophen-2-yl)oxane.
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Caption: General workflow for synthesis, purification, and spectroscopic analysis.

Spectroscopic Data Interpretation Logic

This diagram shows the logical connection between the structural components of the molecule
and the expected signals in different spectroscopic techniques.
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Caption: Mapping molecular fragments to their expected spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document. BenchChem. [Technical Guide: Spectroscopic Analysis of 4-
Isocyanato-4-(thiophen-2-yl)oxane]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1614128#spectroscopic-data-for-4-isocyanato-4-
thiophen-2-yl-oxane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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